2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
Description
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine (CAS: 82918-13-4) is a trisubstituted triazine derivative featuring biphenyl groups at the 2- and 4-positions and a chlorine atom at the 6-position. This compound is synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution reactions, typically involving AlCl₃ as a catalyst in solvents like chlorobenzene or o-dichlorobenzene (ODCB) . Key physical properties include:
- Melting point: 215–219 °C
- Boiling point: 649.6 ± 58.0 °C (predicted)
- Density: 1.227 ± 0.06 g/cm³
- Storage: Stable under inert gas (N₂ or Ar) at 2–8 °C .
The compound is primarily used in optoelectronic materials (e.g., OLEDs) and semiconductor building blocks due to its robust electron-deficient triazine core and extended π-conjugation from biphenyl substituents, which enhance charge transport and luminescent efficiency .
Properties
Molecular Formula |
C27H18ClN3 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-4-(2-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(22-17-15-20(16-18-22)19-9-3-1-4-10-19)29-26(31-27)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
InChI Key |
JTIDSLLLZDWOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine typically involves the reaction of biphenyl derivatives with triazine precursors under specific conditions. One common method includes the use of chlorinated biphenyl compounds and triazine derivatives in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reaction kinetics and thermodynamics effectively .
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl triazine oxides, while reduction could produce biphenyl triazine hydrides .
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally analogous triazine derivatives (Table 1), focusing on substituent patterns, applications, and synthesis.
Table 1. Comparative Analysis of Triazine Derivatives
Key Observations
Substituent Position Effects :
- The 2- and 4-biphenyl groups in the target compound provide steric bulk and π-conjugation, favoring optoelectronic applications. In contrast, 3-biphenyl derivatives (e.g., 1883265-36-8) exhibit altered packing modes, affecting charge transport .
- Chlorine vs. Functional Groups : The 6-Cl in the target compound stabilizes the triazine core, whereas 2-NH₂ (124a) or 2-OH (124b) substituents increase polarity, making them suitable for aqueous-phase reactions .
Application-Specific Variations :
- OLED Performance : The target compound’s biphenyl-2-yl group enhances interfacial stability in OLEDs compared to phenyl-substituted analogs (e.g., 1472062-94-4) .
- Pharmaceutical Relevance : Compounds like 124a/b are tailored for drug discovery (e.g., angiotensin II receptor blockers) but lack utility in optoelectronics .
Synthetic Routes: Most derivatives are synthesized via AlCl₃-catalyzed reactions (e.g., target compound, 124a/b) . However, morpholino-triazines (e.g., ) require stepwise nucleophilic substitutions, highlighting the versatility of triazine chemistry.
Limitations and Challenges
- Data Gaps : Physical properties (e.g., melting points) for analogs like 1472062-94-4 are underreported, complicating direct comparisons.
- Commercial Availability : Some derivatives (e.g., 10-F621513) are discontinued, limiting industrial adoption .
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